4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Catalog No.
S3357582
CAS No.
194235-40-0
M.F
C19H19BF2N2
M. Wt
324.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3...

CAS Number

194235-40-0

Product Name

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C19H19BF2N2

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C19H19BF2N2/c1-12-10-14(3)23-18(12)17(16-8-6-5-7-9-16)19-13(2)11-15(4)24(19)20(23,21)22/h5-11H,1-4H3

InChI Key

QFNRXPJMRSOECW-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC=C4)C)C)(F)F

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC=C4)C)C)(F)F

Fluorescent Dye:

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY FL, is a popular fluorescent dye widely used in various scientific research applications due to its unique properties. These properties include:

  • High brightness and photostability: BODIPY FL exhibits exceptional brightness, making it ideal for sensitive detection applications. Additionally, it demonstrates excellent photostability, meaning it retains its fluorescence intensity even under prolonged exposure to light, crucial for long-term experiments [].
  • Tunable emission: By modifying the chemical structure of BODIPY FL, scientists can adjust its emission wavelength, allowing it to be used for various imaging and sensing applications requiring specific emission colors [].
  • Good solubility: BODIPY FL possesses good solubility in various organic solvents, making it readily applicable in diverse biological and chemical research settings [].

These combined properties make BODIPY FL a versatile tool for researchers in various scientific disciplines.

Cellular Imaging:

BODIPY FL finds extensive use in cellular imaging due to its ability to label specific cellular components. Researchers can conjugate BODIPY FL with biomolecules like antibodies or peptides, enabling them to target and visualize specific organelles, proteins, or other cellular structures within living cells []. The high brightness and photostability of BODIPY FL allow for clear and long-term observation of these labeled cellular components, facilitating the study of various cellular processes.

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as BODIPY 505/515, is a member of the boron-dipyrromethene (BODIPY) family. It features a unique structure that includes two fluorine atoms and a phenyl group attached to a boron center, contributing to its distinct optical properties. The molecular formula is C19H19BF2NC_{19}H_{19}BF_2N with a molecular weight of approximately 324.2 g/mol . This compound exhibits remarkable fluorescence characteristics, making it valuable in various applications such as biological imaging and as a fluorescent probe.

. It can participate in:

  • Photodegradation: Under UV light exposure, the compound may degrade, impacting its fluorescence properties.
  • Reversible protonation: The nitrogen atoms in the diaza structure can be protonated under acidic conditions, altering the electronic properties and fluorescence intensity.

These reactions are crucial for its applications in sensing and imaging technologies.

Research indicates that 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene demonstrates low toxicity while retaining high photostability and brightness. Its ability to stain neutral lipids makes it a useful tool in biological studies, particularly in lipid metabolism and cellular imaging . Additionally, it has been explored for use as a tracer in various biological assays due to its favorable spectral properties.

The synthesis of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene typically involves:

  • Formation of the boron complex: This is achieved through the reaction of appropriate pyrrole derivatives with boron trifluoride diethyl etherate.
  • Fluorination: The introduction of fluorine atoms is performed using fluorinating agents under controlled conditions to ensure stability.
  • Purification: The final product is purified through column chromatography or recrystallization to obtain high purity suitable for analytical applications.

These methods allow for the efficient production of this compound with consistent quality.

The unique properties of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene lend themselves to various applications:

  • Fluorescent probes: Used extensively in biological imaging due to their bright fluorescence and stability.
  • Staining agents: Particularly effective for visualizing neutral lipids in cells and tissues.
  • Sensors: Employed in detecting specific ions or molecules based on changes in fluorescence upon interaction.

Studies on the interactions of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene with biological systems have shown that it can effectively bind to lipid membranes and proteins. Its fluorescence can be modulated by environmental factors such as pH and ion concentration. These interactions are critical for its role as a fluorescent probe in live-cell imaging and other dynamic biological assays.

Several compounds share structural similarities with 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-BODIPYEthyl groups instead of methylEnhanced solubility
4-Bromo-BODIPYBromine substituentAltered electronic properties
1-Methyl-BODIPYMethyl group substitutionDifferent spectral characteristics

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Dates

Modify: 2023-08-19

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